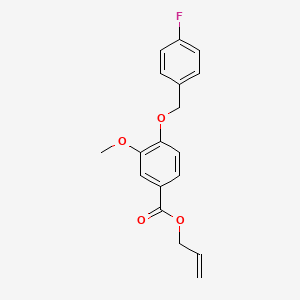

Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate

Description

Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is a synthetic benzoate ester characterized by a 4-fluorobenzyl ether group at the 4-position and a methoxy group at the 3-position of the benzene ring, with an allyl ester moiety. For instance, the introduction of fluorinated benzyl groups via nucleophilic substitution (e.g., using 1-(bromomethyl)-4-fluorobenzene) is a common strategy, as demonstrated in the synthesis of 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde (B1) with a 72.8% yield . The allyl ester functionality likely follows esterification protocols similar to those used in the preparation of allyloxy-substituted triazine derivatives or phenolic ethers .

Key structural features influencing its properties include:

- 3-Methoxy group: Modulates electronic effects and steric hindrance.

- Allyl ester: Provides reactivity for further functionalization (e.g., hydrolysis, click chemistry).

Properties

Molecular Formula |

C18H17FO4 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

prop-2-enyl 4-[(4-fluorophenyl)methoxy]-3-methoxybenzoate |

InChI |

InChI=1S/C18H17FO4/c1-3-10-22-18(20)14-6-9-16(17(11-14)21-2)23-12-13-4-7-15(19)8-5-13/h3-9,11H,1,10,12H2,2H3 |

InChI Key |

GFFKMDXOHJGZEN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl alcohol with 4-hydroxy-3-methoxybenzoic acid in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting ester is then subjected to allylation using allyl bromide and a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorobenzyl ether can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or pyridinium chlorochromate (PCC) for oxidation to aldehydes.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to an alcohol.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for aromatic substitution.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to interact with enzymes and receptors through π-π stacking and hydrogen bonding. The presence of the fluorobenzyl group can enhance its binding affinity and specificity towards certain biological targets, potentially modulating pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Substituent Variations in Allyloxy-Benzene Derivatives

The following table compares Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate with analogs differing in substituent patterns or core structures:

Key Observations :

- Fluorine vs. Methyl Substitutents : The 4-fluorobenzyl group in the target compound may confer greater metabolic stability compared to the p-tolyloxy group in 3d and 3e .

- Ester Functionality : The allyl ester in the target compound offers distinct reactivity compared to the boronate ester in 3e, which is tailored for cross-coupling reactions .

- Stereochemical Complexity : Compounds like 3k incorporate chiral centers, expanding utility in asymmetric synthesis, whereas the target compound lacks such features .

Physicochemical Properties

- Melting Points : Analogs like 4i (a triazine derivative) exhibit melting points of 217.5–220°C, indicating high crystallinity due to hydrogen bonding . The target compound’s melting point is expected to be lower due to the flexible allyl ester.

- Solubility: The 4-fluorobenzyl group likely enhances solubility in organic solvents (e.g., ethyl acetate, DCM) compared to non-fluorinated analogs.

- Spectroscopic Data : NMR signals for the allyl group (δ ~4.6–5.3 ppm for protons; δ ~120–130 ppm for carbons) and fluorinated aromatic rings (δ ~115–135 ppm for carbons) would align with patterns observed in 3d and B1 .

Biological Activity

Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group, a fluorobenzyl ether, and an allyl substituent. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The fluorine atom may enhance binding affinity to these targets due to its electronegativity and steric properties. Additionally, the compound's structural features may influence its overall reactivity and stability in biological systems .

Anticancer Activity

A notable study evaluated various derivatives of benzoates similar to this compound for their cytotoxic effects. The results indicated that certain compounds could induce apoptosis in cancer cells through the activation of caspases and cell cycle arrest at the G2/M phase. This was assessed using Annexin V staining and caspase activity assays, demonstrating the compound's potential as an anticancer agent .

Antimicrobial Effects

Although specific studies directly involving this compound are scarce, related compounds have shown promising antimicrobial properties. These findings suggest that further exploration into the antimicrobial efficacy of this compound could be beneficial for developing new therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer | TBD |

| Similar Derivative A | Structure A | Anticancer (HT-1080) | 19.56 |

| Similar Derivative B | Structure B | Antimicrobial | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.